molecular formula C12H21NO5 B6619445 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid CAS No. 1782854-96-9

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid

Cat. No. B6619445
CAS RN: 1782854-96-9
M. Wt: 259.30 g/mol
InChI Key: NVFLHIKTVZMAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid, also known as TBAMPA, is an organic compound belonging to the family of carboxylic acids. It is an important intermediate in the synthesis of various organic compounds and is widely used in the chemical industry. TBAMPA has been used in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. In recent years, TBAMPA has been studied for its potential applications in scientific research, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has been studied for its potential scientific research applications. It has been found to have a variety of biochemical and physiological effects, which can be used for a range of studies. For example, 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs on the brain. It has also been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the immune system.

Mechanism of Action

The mechanism of action of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid is not fully understood. However, it is believed to interact with certain receptors in the body, such as G-protein coupled receptors, and to affect the activity of certain enzymes. It is also believed to interact with certain ion channels in the body, such as the voltage-gated calcium channels, and to affect the activity of certain proteins.
Biochemical and Physiological Effects
3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have a stimulatory effect on the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. In addition, 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of solvents. It is also relatively non-toxic, which makes it safe to use in laboratory experiments. However, 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to accurately measure the concentration of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid in a solution, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid research. One potential direction is to further study the biochemical and physiological effects of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid on the nervous system. Another potential direction is to investigate the potential therapeutic applications of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid, such as in the treatment of neurological disorders. In addition, further research could be done to explore the potential use of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid in the synthesis of other organic compounds. Finally, further research could be done to explore the potential use of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid as a drug delivery system.

Synthesis Methods

3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid can be synthesized in a variety of ways. One of the most common methods is the reaction of tert-butyl chloroformate with azetidine-3-carboxylic acid in an alcohol solvent. This reaction is typically carried out in the presence of a strong base such as sodium hydroxide. The reaction produces an intermediate, which is then hydrolyzed to form 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid. Other methods of synthesis include the reaction of tert-butyl chloroformate with N-methylazetidine-3-carboxylic acid and the reaction of tert-butyl chloroformate with N-methylazetidine-3-carboxylic acid in the presence of a strong base.

properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLHIKTVZMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid

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